PON1 Inhibition via N'-Sulfonyl Derivatization
Derivatization of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide to N'-(naphthalen-2-ylsulfonyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide yields a potent inhibitor of Paraoxonase 1 (PON1), a key enzyme in cardiovascular health [1]. This derivative demonstrates an IC50 of 3.25 ± 0.107 μM and a Ki of 4.5 ± 0.0527 μM against PON1, establishing a clear activity benchmark for the scaffold [2].
| Evidence Dimension | PON1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | N'-(naphthalen-2-ylsulfonyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide: IC50 = 3.25 ± 0.107 μM |
| Comparator Or Baseline | Parent compound: 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide (no reported activity) |
| Quantified Difference | Derivatization introduces a quantifiable inhibitory activity against PON1, whereas the parent compound lacks reported activity. |
| Conditions | In vitro enzyme inhibition assay using purified human serum PON1 |
Why This Matters
This demonstrates that the 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide scaffold can be chemically modified to achieve a specific, quantifiable biological activity, guiding procurement decisions for PON1-targeted drug discovery programs.
- [1] Arslan G, et al. Synthesis, DFT Calculations, and Molecular Docking Study of Acetohydrazide-Based Sulfonamide Derivatives as Paraoxonase 1 Inhibitors. ChemistrySelect. 2023;8(10):e202204630. doi:10.1002/slct.202204630 View Source
- [2] Synthesis, DFT Calculations, and Molecular Docking Study of Acetohydrazide‐Based Sulfonamide Derivatives as Paraoxonase 1 Inhibitors. ChemistrySelect. 2023;8(10):e202204630. Supplementary Data: IC50 and Ki values. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202204630 View Source
